

TS 155-2 in high-throughput screening for drug discovery

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769750

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A Comprehensive Guide to High-Throughput Screening for Modulators of miR-155 in Drug Discovery

Disclaimer: Initial searches for a compound specifically named "**TS 155-2**" in the context of high-throughput screening (HTS) for drug discovery did not yield relevant results. However, the search results consistently highlighted the significance of microRNA-155 (miR-155) as a crucial therapeutic target in various diseases. Therefore, this document will focus on the application of HTS for the discovery of drugs targeting miR-155.

Application Notes

MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a pivotal role in regulating gene expression. Its dysregulation has been implicated in a wide range of human diseases, including cancer, autoimmune disorders, and cardiovascular conditions.^{[1][2][3]} In many cancers, miR-155 acts as an oncomiR, promoting cell proliferation, survival, and invasion by downregulating tumor suppressor genes.^[2] Conversely, in certain immune contexts, modulating miR-155 levels can influence inflammatory responses.^[1] This central role in pathology makes miR-155 an attractive target for therapeutic intervention.

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of biological targets. The application of HTS to discover inhibitors or activators of miR-155 holds significant promise for the development of new therapies. HTS assays for miR-155 are typically cell-based and designed to measure the activity of the miRNA on one of its target genes. These assays often

employ reporter gene systems, where the expression of a reporter protein (e.g., luciferase or fluorescent proteins) is controlled by the 3' untranslated region (UTR) of a known miR-155 target gene.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that would be generated during an HTS campaign for miR-155 inhibitors.

Table 1: Performance of a Primary HTS Assay for miR-155 Inhibitors

Parameter	Value	Description
Assay Format	384-well plate	Miniaturized format for high-throughput screening.
Cell Line	HEK293T with miR-155 reporter	Stable cell line expressing a luciferase reporter with a miR-155 binding site.
Screening Concentration	10 μ M	Initial concentration of library compounds used for screening.
Z'-factor	0.72	A measure of assay quality, with >0.5 considered excellent for HTS.
Signal-to-Background Ratio	8.5	Ratio of the signal from the negative control to the positive control.
Hit Rate	0.5%	Percentage of compounds from the library identified as "hits".

Table 2: Dose-Response Data for Confirmed Hits

Compound ID	IC50 (μM)	Max Inhibition (%)	Hill Slope
Hit-001	1.2	95	1.1
Hit-002	3.5	88	0.9
Hit-003	0.8	98	1.3
Hit-004	5.1	85	1.0

Table 3: Cytotoxicity Data for Confirmed Hits

Compound ID	CC50 (μM)	Therapeutic Index (CC50/IC50)
Hit-001	> 50	> 41.7
Hit-002	25	7.1
Hit-003	> 50	> 62.5
Hit-004	15	2.9

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay

Objective: To identify compounds that inhibit miR-155 activity from a large chemical library.

Materials:

- HEK293T cell line stably expressing a luciferase reporter construct containing a miR-155 binding site in the 3' UTR.
- Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
- Compound library dissolved in DMSO.
- Control inhibitor of miR-155 (e.g., a locked nucleic acid anti-miR-155).

- 384-well white, clear-bottom assay plates.
- Luciferase assay reagent.
- Automated liquid handling systems.
- Plate reader with luminescence detection capabilities.

Method:

- Cell Seeding: Using an automated dispenser, seed 5,000 cells per well in 40 μ L of complete growth medium into 384-well plates.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Addition:
 - Using a pintoole or acoustic dispenser, transfer 100 nL of compound from the library plates to the assay plates to achieve a final concentration of 10 μ M.
 - Add a known miR-155 inhibitor as a positive control and DMSO as a negative control to designated wells.
- Incubation: Incubate the plates for an additional 48 hours at 37°C in a 5% CO₂ incubator.
- Luminescence Reading:
 - Equilibrate the plates to room temperature.
 - Add 20 μ L of luciferase assay reagent to each well using an automated dispenser.
 - Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
 - Read the luminescence signal using a plate reader.
- Data Analysis:

- Normalize the data to the controls on each plate.
- Calculate the percent inhibition for each compound.
- Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Protocol 2: Secondary Validation using qRT-PCR

Objective: To confirm the activity of hits from the primary screen by measuring the expression of a known endogenous miR-155 target gene.

Materials:

- A relevant cell line with endogenous miR-155 expression (e.g., a lymphoma cell line).
- Confirmed hit compounds.
- RNA extraction kit.
- Reverse transcription kit.
- qPCR master mix.
- Primers for a known miR-155 target gene (e.g., SHIP1) and a housekeeping gene (e.g., GAPDH).
- Real-time PCR instrument.

Method:

- Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the hit compounds for 48 hours.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

- qPCR:
 - Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix.
 - Perform the qPCR reaction on a real-time PCR instrument.
- Data Analysis:
 - Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene.
 - A dose-dependent increase in the target gene expression confirms the inhibitory activity of the compound on miR-155.

Protocol 3: Cytotoxicity Assay

Objective: To determine the cellular toxicity of the confirmed hit compounds.

Materials:

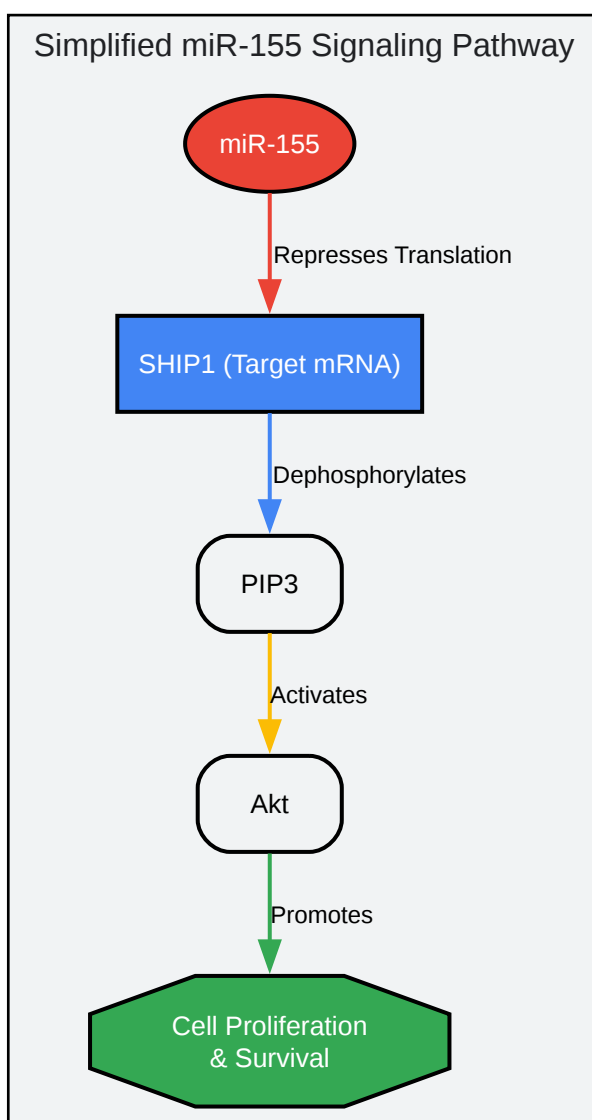
- The same cell line used in the secondary validation assay.
- Confirmed hit compounds.
- Cell viability assay reagent (e.g., CellTiter-Glo®).
- 96-well clear-bottom plates.
- Plate reader with luminescence detection.

Method:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the hit compounds for 48 hours.
- Assay Procedure:
 - Add the cell viability reagent to each well according to the manufacturer's protocol.

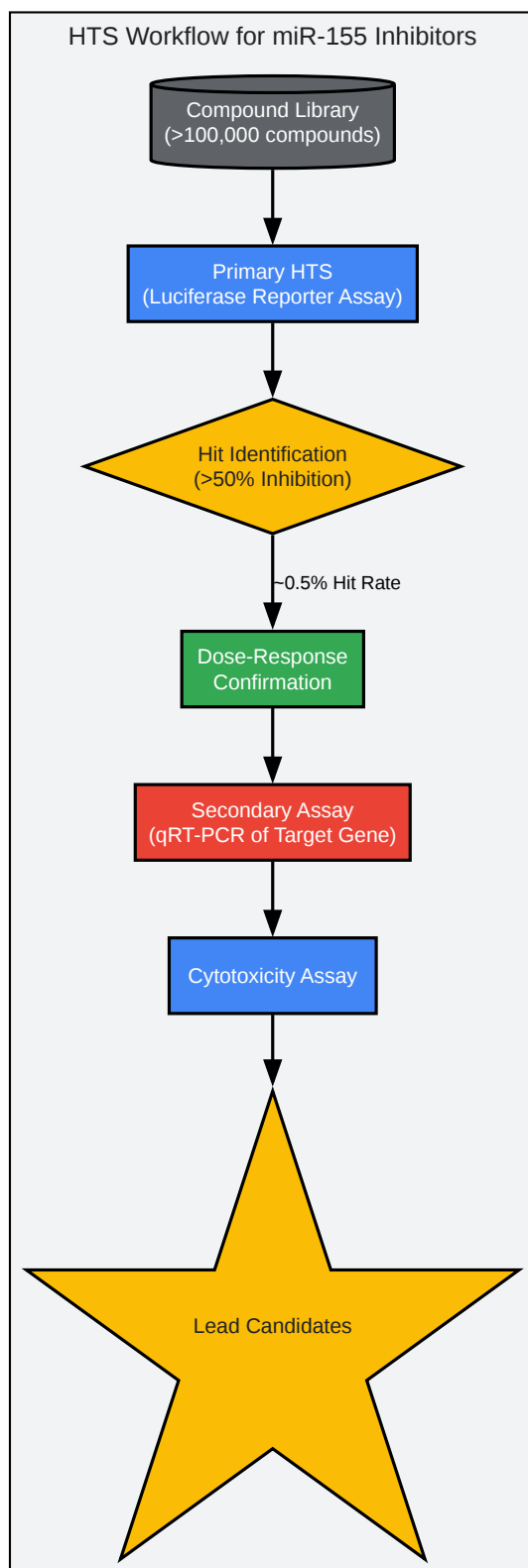
- Incubate as recommended to allow for signal stabilization.
- Data Reading and Analysis:
 - Measure the luminescence, which is proportional to the number of viable cells.
 - Plot the cell viability against the compound concentration and determine the CC50 value (the concentration that causes 50% cell death).

Visualizations



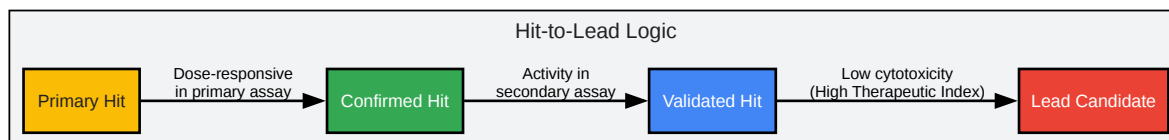
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Caption: Simplified signaling pathway of miR-155.



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Caption: High-throughput screening workflow.



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Caption: Logic for hit-to-lead progression.

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References

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